1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride
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Overview
Description
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4 and a molecular weight of 197.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride typically involves the reaction of dimethyl malonate with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrochloride salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride can be compared with similar compounds such as:
Dimethyl malonate: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
Aminomethyl malonate: Similar structure but without the dimethyl ester groups, affecting its solubility and reactivity.
Methyl 2-(aminomethyl)propanoate: Differs in the ester groups, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
dimethyl 2-(aminomethyl)propanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNOIWYRJGXLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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